molecular formula C6H7BrCl2N2 B2720028 (3-Bromo-6-chloropyridin-2-yl)methanamine;hydrochloride CAS No. 2305255-69-8

(3-Bromo-6-chloropyridin-2-yl)methanamine;hydrochloride

Cat. No. B2720028
CAS RN: 2305255-69-8
M. Wt: 257.94
InChI Key: IDXDUOVJAMERHX-UHFFFAOYSA-N
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Description

(3-Bromo-6-chloropyridin-2-yl)methanamine;hydrochloride, also known as BCMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

A study on the synthesis of a Schiff base compound similar to the chemical structure of interest demonstrated the utility of combining halogenated salicylaldehyde and pyridin-2-ylamine. The resulting compound exhibited excellent antibacterial activities, highlighting the potential of such halogenated compounds in antimicrobial applications (Wang et al., 2008).

Analytical Chemistry Applications

The utilization of bromine chloride, related to the bromine component of the compound , for the titrimetric determination of various organic compounds shows the relevance of halogenated chemicals in precise analytical methods. This technique allows for the rapid and accurate quantification of substances, indicating the potential application of (3-Bromo-6-chloropyridin-2-yl)methanamine; hydrochloride in analytical chemistry (K. Verma et al., 1978).

Catalysis and Organic Synthesis

Diiron(III) complexes involving pyridin-2-ylmethylamine derivatives as ligands were explored for their role in the selective hydroxylation of alkanes. This study underscores the importance of pyridin-2-ylmethylamine derivatives in catalysis, particularly in reactions relevant to the synthesis of complex organic molecules and potentially environmentally friendly oxidation processes (M. Sankaralingam & M. Palaniandavar, 2014).

Environmental Chemistry

Research on bromide-containing waters treated with oxidative agents demonstrates the formation of various bromine species, including hypobromous acid. This highlights the environmental chemistry aspect of brominated compounds like (3-Bromo-6-chloropyridin-2-yl)methanamine; hydrochloride, particularly their interactions and transformations in water treatment processes (Michèle B. Heeb et al., 2014).

Photophysical Properties

A study involving the synthesis and characterization of Schiff bases from pyridin-2-ylmethylamine revealed their potential as anticonvulsant agents. While this directly relates to pharmacological applications, the chemical synthesis and structural analysis aspects underscore the broader utility of pyridin-2-ylmethylamine derivatives in developing compounds with specific physical or biological properties (S. Pandey & R. Srivastava, 2011).

properties

IUPAC Name

(3-bromo-6-chloropyridin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-4-1-2-6(8)10-5(4)3-9;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDUOVJAMERHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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